2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S2/c1-18-14(19)13-11(5-6-21-13)17-15(18)22-8-9-3-4-12(20-2)10(16)7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBPIIWZXIUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thieno[3,2-d]pyrimidin-4-one derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules.
Biological Activity
The compound 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thieno-pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core with a sulfanyl group attached to a 3-fluoro-4-methoxybenzyl moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.34 g/mol |
| CAS Number | Not available |
Anticancer Activity
Research indicates that thieno-pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, similar derivatives have been reported to inhibit the growth of A431 vulvar epidermal carcinoma cells by inducing apoptosis and inhibiting cell migration and invasion .
Antimicrobial Properties
Thieno-pyrimidines are also noted for their antimicrobial activities. The compound may exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that the sulfanyl group enhances the antimicrobial efficacy of these derivatives .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in nucleotide synthesis and metabolism.
- Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cell survival and proliferation.
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that derivatives similar to this compound significantly reduced tumor cell viability in cultures treated with varying concentrations over 48 hours. The IC50 values ranged from 5 to 20 µM depending on the specific cancer cell line tested .
- Antimicrobial Testing : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing that the compound showed promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL .
Comparison with Similar Compounds
Electronic Effects
Steric Considerations
- Bulkier Substituents: Pyrido-thieno fused derivatives (e.g., ) show increased steric hindrance, which may limit bioavailability despite enhanced target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
